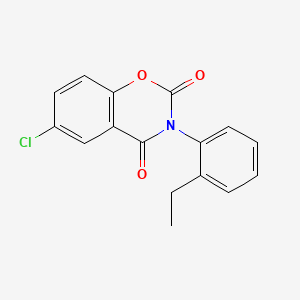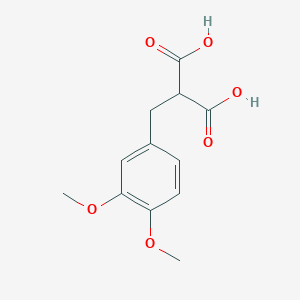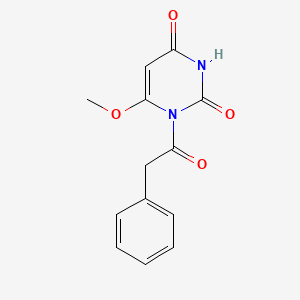
6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a chemical compound that belongs to the class of benzoxazine derivatives Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the reaction of 2-ethylphenylamine with phosgene to form an intermediate isocyanate. This intermediate then undergoes cyclization with 2-chlorobenzoic acid to yield the desired benzoxazine derivative. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the benzoxazine ring can lead to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. This can lead to the formation of various substituted benzoxazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoxazine derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity. It may serve as a lead compound for the development of new drugs.
Industry: In materials science, benzoxazine derivatives are used in the production of high-performance polymers and resins. This compound can contribute to the development of advanced materials with improved properties.
作用机制
The mechanism of action of 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways.
相似化合物的比较
Similar Compounds
6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione: Similar structure but lacks the ethyl group on the phenyl ring.
3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Similar structure but lacks the chlorine atom.
6-chloro-3-(2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
The presence of both the chlorine atom and the ethyl group on the phenyl ring makes 6-chloro-3-(2-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione unique. These substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other benzoxazine derivatives.
属性
IUPAC Name |
6-chloro-3-(2-ethylphenyl)-1,3-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-2-10-5-3-4-6-13(10)18-15(19)12-9-11(17)7-8-14(12)21-16(18)20/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPDEUAVKOQPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5630649.png)

![3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID](/img/structure/B5630655.png)
![5-propyl-1'-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5630661.png)

![N'-[(3,4-difluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5630672.png)
![N-[2-(dimethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B5630679.png)
![4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B5630691.png)
![1-[[4-(dimethylamino)phenyl]methyl]piperidin-4-ol](/img/structure/B5630705.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5630708.png)
![2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5630713.png)
![N-phenyl-5-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5630721.png)
![(3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-cyclopropylpyrrolidine-3-carboxylic acid](/img/structure/B5630723.png)
![N~1~-(4-ACETYLPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5630733.png)
